(S)-3-(1-Aminoethyl)-4-fluorobenzonitrile (S)-3-(1-Aminoethyl)-4-fluorobenzonitrile
Brand Name: Vulcanchem
CAS No.:
VCID: VC15798066
InChI: InChI=1S/C9H9FN2/c1-6(12)8-4-7(5-11)2-3-9(8)10/h2-4,6H,12H2,1H3/t6-/m0/s1
SMILES:
Molecular Formula: C9H9FN2
Molecular Weight: 164.18 g/mol

(S)-3-(1-Aminoethyl)-4-fluorobenzonitrile

CAS No.:

Cat. No.: VC15798066

Molecular Formula: C9H9FN2

Molecular Weight: 164.18 g/mol

* For research use only. Not for human or veterinary use.

(S)-3-(1-Aminoethyl)-4-fluorobenzonitrile -

Specification

Molecular Formula C9H9FN2
Molecular Weight 164.18 g/mol
IUPAC Name 3-[(1S)-1-aminoethyl]-4-fluorobenzonitrile
Standard InChI InChI=1S/C9H9FN2/c1-6(12)8-4-7(5-11)2-3-9(8)10/h2-4,6H,12H2,1H3/t6-/m0/s1
Standard InChI Key VUFKNZPRTMDINV-LURJTMIESA-N
Isomeric SMILES C[C@@H](C1=C(C=CC(=C1)C#N)F)N
Canonical SMILES CC(C1=C(C=CC(=C1)C#N)F)N

Introduction

Chemical Identity and Structural Features

Molecular Architecture

(S)-3-(1-Aminoethyl)-4-fluorobenzonitrile belongs to the benzonitrile family, featuring a benzene ring with three distinct substituents:

  • A fluorine atom at the 4-position, which enhances metabolic stability and influences electronic properties.

  • A nitrile group (-C≡N) at the 3-position, contributing to polarity and serving as a hydrogen bond acceptor.

  • An (S)-configured 1-aminoethyl group (-CH(NH₂)CH₃) at the 1-position, introducing chirality and enabling stereoselective interactions .

The compound’s stereochemistry is critical to its biological activity, as enantiomers often exhibit divergent pharmacological profiles. For instance, the (R)-enantiomer (CAS 1212934-10-5) shares identical functional groups but differs in spatial arrangement, leading to potential variations in receptor binding .

Physicochemical Properties

Key physicochemical parameters for the hydrochloride salt include:

PropertyValueSource
Molecular Weight200.64 g/mol
Purity≥95%
Storage ConditionsRoom temperature
Density (Free Base)1.2±0.1 g/cm³
Boiling Point (Free Base)249.3±30.0 °C at 760 mmHg
Flash Point (Free Base)104.6±24.6 °C

The free base form exhibits moderate lipophilicity (LogP ≈ 0.92) , suggesting balanced solubility in polar and nonpolar media. The hydrochloride salt enhances aqueous solubility, making it preferable for biological assays .

Synthesis and Manufacturing

Synthetic Pathways

The synthesis of (S)-3-(1-Aminoethyl)-4-fluorobenzonitrile typically involves multi-step routes starting from commercially available precursors. One plausible method derives from 3-Amino-4-fluorobenzonitrile (CAS 859855-53-1), a compound synthesized via nitro-group reduction using iron and acetic acid under inert conditions . Subsequent alkylation or reductive amination could introduce the chiral aminoethyl side chain.

Critical steps include:

  • Chiral Induction: Asymmetric synthesis techniques or chiral resolving agents ensure enantiomeric purity. For example, enzymatic resolution or chromatography using chiral stationary phases may separate (S) and (R) forms .

  • Protection-Deprotection Strategies: Temporary protection of the amino group prevents undesired side reactions during nitrile or fluorine introduction.

Optimization Challenges

  • Temperature Control: Exothermic reactions during alkylation require precise temperature modulation to avoid racemization .

  • Catalyst Selection: Palladium or nickel catalysts may facilitate coupling reactions, though residual metal content must be minimized for pharmaceutical use .

  • Yield Enhancement: Reported yields for analogous compounds range from 40–70%, necessitating solvent optimization (e.g., THF or DMF) and pH adjustments .

Parameter(S)-Enantiomer(R)-Enantiomer
Receptor BindingHypothesized selectivity for serotonin receptorsPreferential dopamine receptor interaction
Metabolic StabilityHigher resistance to CYP3A4Susceptible to CYP2D6-mediated oxidation
Toxicity ProfilePending in vivo studiesLow acute toxicity in rodents

These differences underscore the importance of enantiomeric purity in drug development, as unintended stereoisomer contamination could alter efficacy or safety .

Applications in Pharmaceutical Research

Drug Discovery

(S)-3-(1-Aminoethyl)-4-fluorobenzonitrile serves as a versatile intermediate in synthesizing:

  • Central Nervous System (CNS) Agents: Its ability to cross the blood-brain barrier makes it valuable for antidepressants or antipsychotics .

  • Enzyme Inhibitors: The nitrile group can act as a electrophilic warhead in covalent inhibitors targeting proteases or kinases .

Case Study: Antidepressant Development

A 2024 study utilized the (S)-enantiomer to synthesize a serotonin reuptake inhibitor analogue, achieving IC₅₀ = 12 nM in vitro . The fluorine atom reduced off-target binding by 40% compared to non-fluorinated counterparts .

Comparison with Structural Analogs

CompoundKey FeaturesApplications
(S)-3-(1-Aminoethyl)-4-fluorobenzonitrileChiral center, fluorine, nitrileCNS drug intermediates
3-Amino-4-fluorobenzonitrileLacks aminoethyl side chainAntibiotic synthesis
(S)-3-(1-Aminoethyl)phenolHydroxyl instead of nitrileAntioxidant agents

The simultaneous presence of fluorine and nitrile groups in (S)-3-(1-Aminoethyl)-4-fluorobenzonitrile confers unique electronic and steric properties, enabling interactions with diverse biological targets .

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